

# Application Notes and Protocols for Ertapenem-Supplemented Selective Media in Bacterial Culture

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## Compound of Interest

Compound Name: *Ertapenem sodium*

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These application notes provide a comprehensive guide to the utilization of ertapenem-supplemented selective media for the isolation, differentiation, and preliminary identification of carbapenem-resistant bacteria, particularly within the Enterobacterales order and for specific applications with other non-fermenting Gram-negative bacilli.

## Application Notes

### Principle and Applications

Ertapenem, a Group 1 carbapenem antibiotic, serves as a highly effective selective agent in bacteriological culture media. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. [1][2][3] Ertapenem is particularly useful for selective culture due to its high sensitivity for detecting many carbapenemase-producing organisms.[2]

The primary application of ertapenem-supplemented media is the selective isolation and differentiation of Carbapenem-Resistant Enterobacterales (CRE). By incorporating specific concentrations of ertapenem into a basal medium (e.g., Luria-Bertani (LB) Broth, Mueller-Hinton Agar (MHA), or a chromogenic agar), it is possible to create a differential growth environment. This strategy allows for the categorization of isolates based on their level of ertapenem resistance, which often correlates with the underlying resistance mechanism.[2]

### Key Applications:

- **Screening and Surveillance:** Detection of CRE colonization in patients through the screening of rectal swabs, aiding in infection control measures.[\[2\]](#)
- **Environmental Monitoring:** Isolation of carbapenem-resistant bacteria from environmental samples, such as hospital effluents and wastewater, to understand the environmental reservoir of resistance genes.[\[2\]](#)[\[4\]](#)
- **Drug Development:** Aiding in the characterization of novel antimicrobial agents by providing a method to select for and study resistant bacterial strains.
- **Phenotypic Differentiation of CRE:** A culture-based method using varying ertapenem concentrations can distinguish between:
  - **Non-Carbapenem-Resistant Enterobacterales (Non-CRE):** Susceptible to low concentrations of ertapenem.
  - **Non-Carbapenemase-Producing CRE (Non-CP-CRE):** Often exhibit low-level resistance due to mechanisms like AmpC  $\beta$ -lactamase production combined with porin loss. These may grow at lower ertapenem concentrations.[\[2\]](#)[\[5\]](#)
  - **Carbapenemase-Producing CRE (CP-CRE):** Typically show resistance to higher concentrations of ertapenem due to the production of carbapenemase enzymes (e.g., KPC, NDM, OXA-48).[\[2\]](#)[\[6\]](#)

## Target Organisms

- **Primary Target:** Enterobacterales, including clinically significant species such as *Escherichia coli*, *Klebsiella pneumoniae*, and *Enterobacter cloacae*.
- **Secondary Targets:** Ertapenem-supplemented media has also been evaluated for the detection of other multidrug-resistant organisms, such as *Acinetobacter baumannii*.[\[7\]](#)[\[8\]](#) However, its utility for organisms like *Pseudomonas aeruginosa* is limited, as ertapenem has intrinsically lower activity against this species.[\[9\]](#)[\[10\]](#)

## Limitations

- Not a Confirmatory Test: Growth on ertapenem-supplemented media is presumptive. Further identification (e.g., MALDI-TOF MS) and confirmation of the resistance mechanism (e.g., immunochromatographic assays for carbapenemases, PCR) are essential.[2]
- Variable Expression of Resistance: Some carbapenemases, particularly certain IMP variants, may confer low-level resistance that can be difficult to detect on selective media.[2] Similarly, OXA-48-like carbapenemases can be challenging to identify phenotypically.[6]
- Non-CP-CRE Growth: Organisms with resistance mechanisms other than carbapenemase production (e.g., porin loss combined with ESBL or AmpC expression) may grow on media with lower ertapenem concentrations, requiring careful interpretation.[2][5]
- Antibiotic Stability: Ertapenem, like other  $\beta$ -lactam antibiotics, is susceptible to degradation by heat. It is crucial to add the antibiotic to the culture medium after it has cooled to an appropriate temperature (approximately 45-50°C).[11]

## Data Presentation

### Table 1: Differential Growth of Enterobacterales on Ertapenem-Supplemented Media

This table summarizes the expected growth patterns for different categories of  $\beta$ -lactam-resistant Enterobacterales based on the methodology described by Bourles et al. (2023).[2][12]

Bacterial Category	Resistance Mechanism	Growth in Broth with 0.5 $\mu$ g/mL Ertapenem	Growth in Broth with 4.0 $\mu$ g/mL Ertapenem
Non-CRE	e.g., ESBL production without porin loss	No Growth	No Growth
Non-Carbapenemase-Producing CRE (Non-CP-CRE)	ESBL or AmpC + Porin Loss/Efflux Pump	Growth	No Growth
Carbapenemase-Producing CRE (CP-CRE)	KPC, NDM, VIM, IMP, OXA-48-like enzyme production	Growth	Growth

## Table 2: Performance Characteristics of Ertapenem-Supplemented Media for CRE Detection

This table provides a synthesis of performance data for ertapenem-based screening methods. Sensitivity and specificity can vary based on the specific carbapenemase prevalent in a region.

Method/Medium	Target Carbapenemase	Sensitivity	Specificity	Reference
Ertapenem Disc Diffusion (as a marker for CRE)	CP-CRE	89.7%	62.5%	<a href="#">[5]</a>
MacConkey + 0.5 mg/L Ertapenem (MacErt1)	NDM, KPC, OXA-48-like	100%	77%	<a href="#">[13]</a>
MacConkey + 1.0 mg/L Ertapenem (MacErt2)	NDM, KPC	100%	93%	<a href="#">[13]</a>
MacConkey + 1.0 mg/L Ertapenem (MacErt2)	OXA-48-like	60%	93%	<a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Preparation of Ertapenem-Supplemented Agar Plates

This protocol describes the preparation of Mueller-Hinton Agar (MHA) plates supplemented with ertapenem at final concentrations of 0.5 mg/L and 1.0 mg/L (equivalent to 0.5 µg/mL and 1.0 µg/mL).

#### Materials:

- Mueller-Hinton Agar powder
- Ertapenem powder (analytical grade)
- Sterile distilled water
- Sterile 50 mL conical tubes
- Sterile 0.22 µm syringe filters
- Autoclave
- Water bath set to 50°C
- Sterile petri dishes (100 mm)
- Stir plate and sterile stir bar (optional)

#### Procedure:

- Prepare Basal Medium:
  - Prepare Mueller-Hinton Agar according to the manufacturer's instructions. For 1 liter, suspend 38 g of MHA powder in 1 L of distilled water.
  - Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.
  - Sterilize by autoclaving at 121°C for 15 minutes.
  - After autoclaving, place the molten agar in a 50°C water bath to cool. Allow at least 1 hour for the temperature to equilibrate. Critical Step: Do not add the antibiotic to agar hotter than 55°C, as it may cause degradation.[\[11\]](#)
- Prepare Ertapenem Stock Solution:
  - Note: Perform all steps involving antibiotic powder and stock solutions in a biological safety cabinet using aseptic technique.

- Calculate the amount of ertapenem needed. For a 10 mg/mL stock solution, weigh 100 mg of ertapenem powder.
- Dissolve the powder in 10 mL of sterile distilled water.
- Sterilize the stock solution by passing it through a 0.22  $\mu$ m syringe filter into a sterile tube.
- The stock solution can be aliquoted and stored at -20°C or colder for future use. Avoid repeated freeze-thaw cycles.
- Supplement the Agar:
  - Once the autoclaved MHA has cooled to 50°C, place it on a stir plate (optional, but recommended for even mixing).
  - To prepare plates with a final concentration of 0.5 mg/L, add 50  $\mu$ L of the 10 mg/mL ertapenem stock solution to 1 L of molten agar.
  - To prepare plates with a final concentration of 1.0 mg/L, add 100  $\mu$ L of the 10 mg/mL ertapenem stock solution to 1 L of molten agar.
  - Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
- Pour the Plates:
  - Pour approximately 20-25 mL of the supplemented agar into each sterile 100 mm petri dish.
  - Allow the plates to solidify at room temperature on a level surface.
  - Once solidified, store the plates inverted in sterile bags at 2-8°C. Plates should be used within 1-2 weeks.
- Quality Control:
  - Before use, perform quality control by streaking known bacterial strains onto the plates.

- Positive Control (Resistant): A well-characterized KPC-producing *K. pneumoniae* strain (e.g., ATCC BAA-1705).
- Negative Control (Susceptible): *E. coli* ATCC 25922.
- The resistant strain should show robust growth, while the susceptible strain should be inhibited.

## Protocol 2: Screening of Clinical and Environmental Samples

### A. Inoculation from Rectal Swabs:

- If using a swab in transport medium (e.g., ESwab), vortex the tube for 5-10 seconds to dislodge organisms.[\[14\]](#)
- Using the swab, inoculate the first quadrant of an ertapenem-supplemented agar plate. Roll the swab over the agar surface to ensure maximum transfer.[\[15\]](#)
- Using a sterile inoculating loop, streak for isolation from the primary inoculum into the remaining three quadrants.
- Alternatively, for direct plating from a swab, roll the swab over the entire surface of the agar.
- Incubate plates aerobically at 35-37°C for 18-24 hours.

### B. Inoculation from Wastewater:

- Collect wastewater samples in sterile containers and process them as soon as possible.
- Prepare serial dilutions of the sample (e.g.,  $10^{-1}$  to  $10^{-3}$ ) in sterile saline or phosphate-buffered saline.
- Spread 100  $\mu$ L of each dilution onto the surface of ertapenem-supplemented agar plates.[\[1\]](#)
- Alternatively, use membrane filtration for larger volumes. Filter a defined volume of the water sample (e.g., 10-100 mL) through a 0.45  $\mu$ m membrane filter.[\[16\]](#)

- Aseptically place the membrane filter onto the surface of the selective agar plate.
- Incubate plates aerobically at 35-37°C for 18-24 hours.

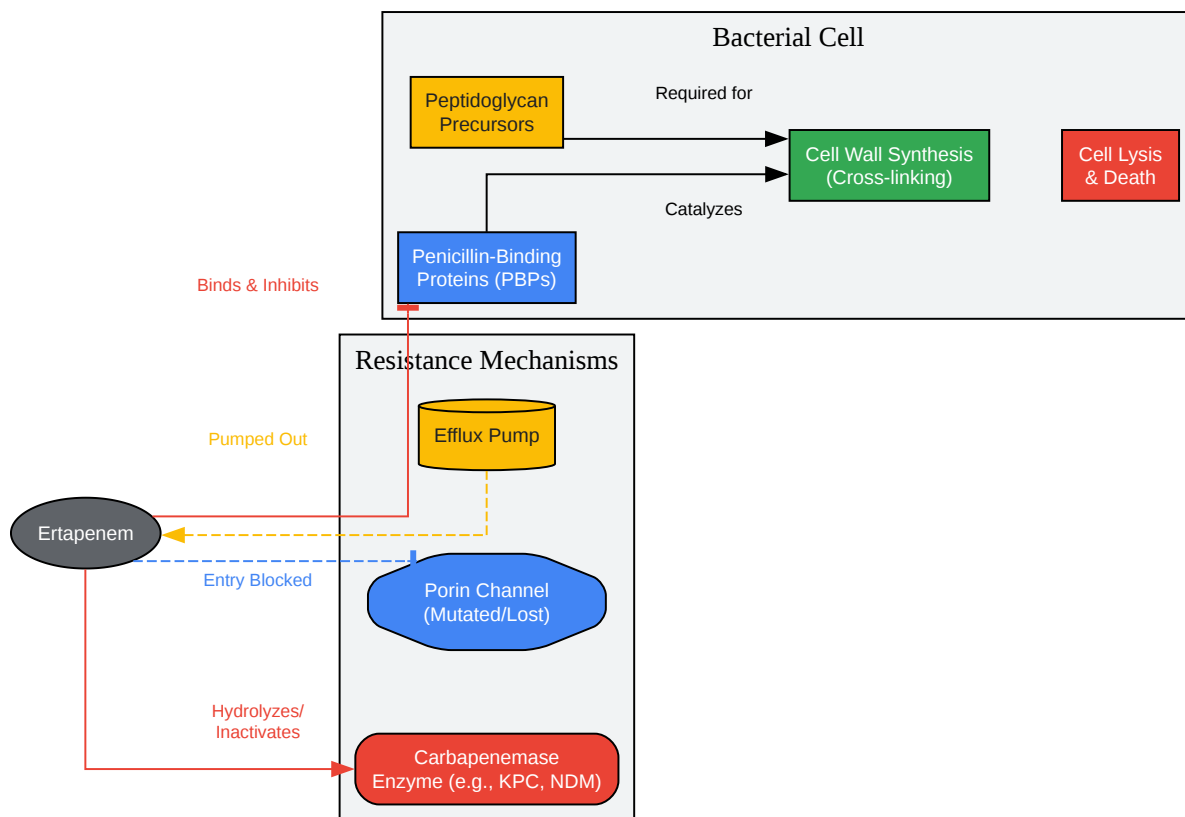
#### C. Interpretation of Results:

- Examine plates for bacterial growth after incubation.
- The absence of growth suggests the absence of bacteria resistant to the specific concentration of ertapenem used.
- The presence of growth indicates potential carbapenem resistance.
- If using a chromogenic agar base, note the color of the colonies for presumptive species identification as per the manufacturer's guidelines (e.g., pink/red for *E. coli*, blue/purple for *Klebsiella/Enterobacter*).[\[2\]](#)[\[17\]](#)
- Select well-isolated colonies for further investigation, including:
  - Species Identification: MALDI-TOF MS or biochemical tests.
  - Confirmation of Carbapenemase Production: Use a validated method such as an immunochromatographic lateral flow assay (for KPC, NDM, VIM, IMP, OXA-48) or PCR for specific resistance genes.[\[18\]](#)[\[19\]](#)

## Visualizations

### Ertapenem Mechanism of Action and Resistance

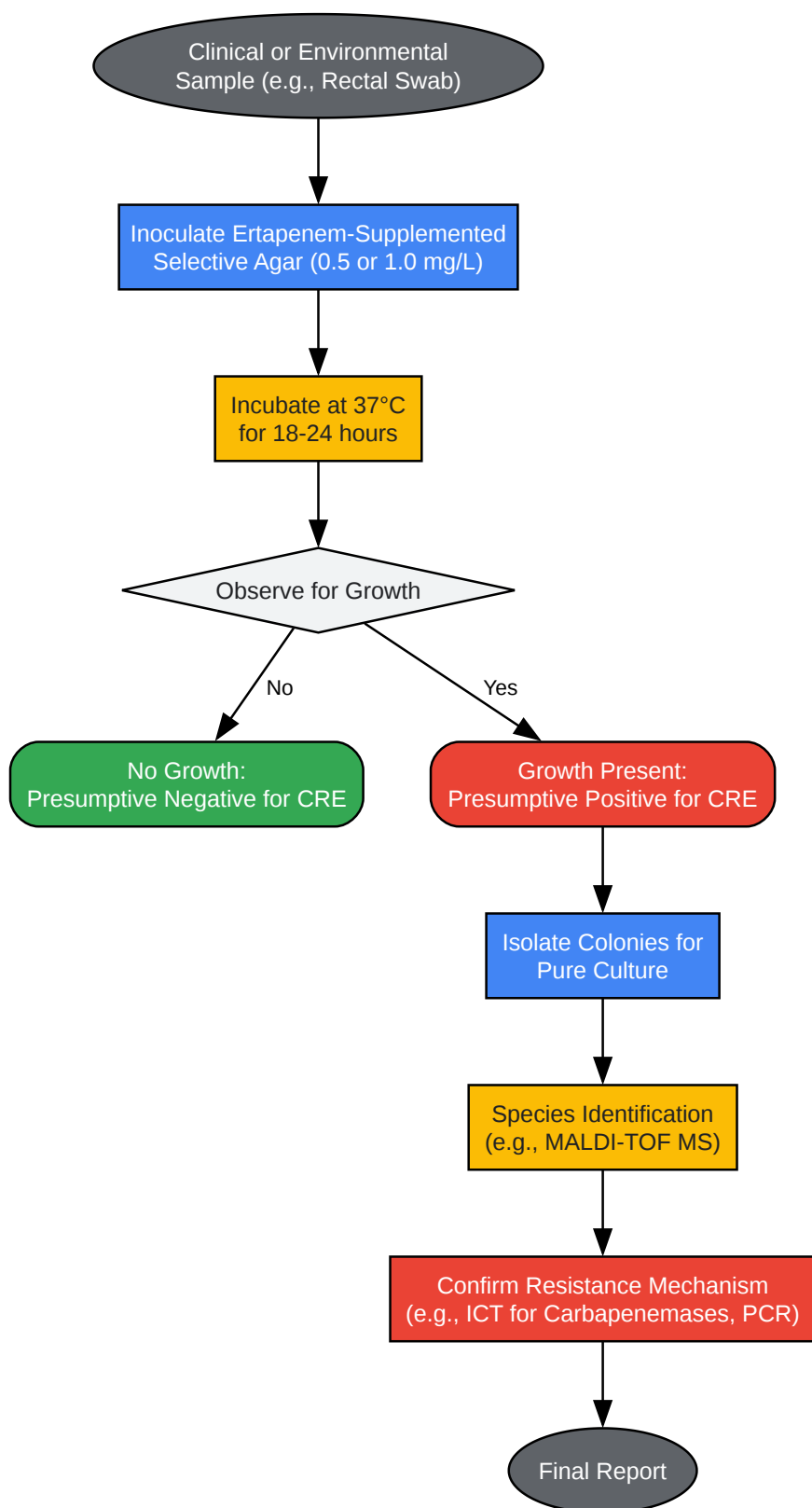




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Caption: Ertapenem inhibits cell wall synthesis, leading to bacterial death.

## Experimental Workflow for CRE Screening



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Caption: Workflow for the detection of CRE using ertapenem selective media.

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